molecular formula C21H26N2O5S B2961311 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946370-09-8

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2961311
CAS No.: 946370-09-8
M. Wt: 418.51
InChI Key: BBGFVXGLTPZNPE-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Protein Kinases

A study on isoquinolinesulfonamides, including compounds structurally related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide, demonstrated their effectiveness as inhibitors of various protein kinases. These compounds selectively inhibited cyclic AMP-dependent protein kinase (protein kinase A) and showed weak inhibitory action against other kinases like protein kinase G, protein kinase C, and myosin light chain kinase. This selectivity suggests potential applications in research focused on these specific protein pathways (Hidaka et al., 1984).

Interaction with Carbonic Anhydrase

Research on the interaction between carbonic anhydrase and tetrahydroisoquinolin-2-ylsulfonamides, which are structurally similar to the compound , has been conducted. These studies provide insights into the binding mode of such compounds to the enzyme's active site. This information is valuable for the future design of selective inhibitors targeting specific carbonic anhydrase isozymes, such as those associated with cancer or neuronal activities (Mader et al., 2011).

Tumor Proliferation Imaging

A study using a structurally related compound, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), explored its application in imaging tumor proliferation through PET scans. This research showed a significant correlation between 18F-ISO-1 uptake in tumors and the Ki-67 proliferation index, suggesting its potential as a marker for tumor proliferation in clinical imaging (Dehdashti et al., 2013).

Synthesis of Novel Compounds

Isoquinoline derivatives, closely related to the compound , have been used in the synthesis of various compounds. Studies have demonstrated the utility of these derivatives in creating new chemical entities with potential applications in medicinal chemistry and drug development. This includes the synthesis of different isoquinoline-1,3-diones and tetrahydro-diepoxybenzo[de]isoquinoline derivatives, which are important for exploring new chemical spaces https://consensus.app/papers/synthesis-xray-characterization-theoretical-study-grudova/91668864ea5d5e1fade4c799a5ba2f5f/?utm_source=chatgpt" target="_blank">(Xia et al., 2016; Grudova et al., 2020)

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-7-8-16(12-18(15)23)22-29(25,26)20-10-9-17(27-3)13-19(20)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGFVXGLTPZNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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